5-(1-benzothiophene-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane
Description
Introduction to 5-(1-Benzothiophene-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane Research
Historical Context of Azabicyclic and Benzothiophene Chemistry
The azabicyclo[2.2.1]heptane scaffold emerged from mid-20th-century efforts to modify penicillin derivatives, particularly during investigations into cephalosporin biosynthesis. Early work by Morin et al. established the cepham and penam nomenclature, highlighting the structural versatility of bicyclic systems in β-lactam antibiotics. Parallel advancements in benzothiophene chemistry, driven by its natural occurrence in petroleum derivatives, enabled its integration into pharmaceuticals such as raloxifene and zileuton. The fusion of these motifs—azabicyclo frameworks and benzothiophene carbonyl groups—reflects a strategic convergence of synthetic organic chemistry and medicinal design.
Key milestones include:
- Azabicyclo Synthesis : The development of 1-azabicyclo[2.2.1]heptane (CAS 279-27-6) provided a template for nitrogen-containing bicyclic systems, enabling studies on ring strain and reactivity.
- Benzothiophene Functionalization : Sonogashira coupling reactions, as demonstrated in the synthesis of bisbenzothiophenyl ethynes, expanded access to substituted benzothiophenes for drug discovery.
Table 1: Comparative Structural Features of Key Heterocycles
| Compound | Core Structure | Key Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|
| 1-Azabicyclo[2.2.1]heptane | Bicyclic amine | Tertiary amine | 97.16 |
| Benzothiophene | Fused thiophene-benzene | Aromatic sulfur heterocycle | 134.20 |
| Target Compound | Hybrid bicyclic-thiophene | Carbonyl, thia, azabicyclo | 275.39 |
Significance in Heterocyclic Chemistry Research
The integration of benzothiophene-2-carbonyl and azabicyclo[2.2.1]heptane subunits creates a multifunctional scaffold with implications for:
- Drug Discovery : Benzothiophene derivatives exhibit antimicrobial and anticancer properties, while azabicyclo systems enhance metabolic stability.
- Synthetic Methodology : The compound’s synthesis likely involves sequential coupling and cyclization steps, leveraging palladium-catalyzed cross-coupling (e.g., Sonogashira) and ketone acylation.
- Electron Distribution : The benzothiophene’s electron-rich aromatic system interacts with the electron-deficient azabicyclo amine, influencing reactivity in nucleophilic substitutions.
Recent studies on β-lactams active against Mycobacterium tuberculosis underscore the therapeutic potential of hybrid heterocycles. For example, cephalosporin derivatives with bicyclic frameworks demonstrated in vivo efficacy, validating the utility of such architectures.
Conceptual Framework for Structure-Activity Investigations
The compound’s structure-activity relationships (SAR) can be analyzed through three lenses:
- Topological Constraints : The bicyclo[2.2.1]heptane system imposes steric hindrance, potentially enhancing binding specificity to biological targets.
- Electronic Effects : The benzothiophene carbonyl group may act as a hydrogen-bond acceptor, while the thia-moiety contributes to lipophilicity.
- Synthetic Flexibility : Modular synthesis allows for substitutions at the benzothiophene 3-position or azabicyclo nitrogen, enabling systematic SAR exploration.
Reaction Pathway Hypothesis
A proposed synthesis route involves:
- Sonogashira Coupling : 2-Bromobenzothiophene and trimethylsilylacetylene yield ethynylbenzothiophene intermediates.
- Cyclization : Amine-assisted ring closure forms the azabicyclo core, followed by thia-group incorporation via sulfur nucleophiles.
- Carbonylation : Acylation with benzothiophene-2-carbonyl chloride completes the structure.
This framework aligns with prior work on penam-to-cephem rearrangements, where oxidation and nucleophilic attack drive ring expansion.
Properties
IUPAC Name |
1-benzothiophen-2-yl(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NOS2/c16-14(15-7-11-6-10(15)8-17-11)13-5-9-3-1-2-4-12(9)18-13/h1-5,10-11H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZNBTCNZJWDMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)C(=O)C3=CC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-benzothiophene-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane typically involves multi-step organic reactions. One common approach is to start with the benzo[b]thiophene core and introduce the bicyclic structure through a series of substitution and cyclization reactions. Specific reagents and catalysts, such as palladium or copper complexes, are often used to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale reactions. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-(1-benzothiophene-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemical Properties and Structure
This compound features a bicyclic structure consisting of a benzo[b]thiophene moiety linked to a thiacycloheptane framework. The presence of sulfur and nitrogen atoms contributes to its reactivity, making it a valuable building block for synthesizing more complex molecules.
Structural Formula
- IUPAC Name : 1-benzothiophen-2-yl(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
- Molecular Formula : C14H13NOS2
- Molecular Weight : 275.4 g/mol
Chemistry
In synthetic organic chemistry, 5-(1-benzothiophene-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane serves as a versatile building block for creating more complex compounds. Its unique structure allows for various chemical transformations, including:
- Oxidation : The sulfur atom can be oxidized to sulfoxides or sulfones.
- Reduction : The carbonyl group can be reduced to alcohols.
- Substitution : Electrophilic aromatic substitution can occur on the benzothiophene ring.
Biology
Research indicates potential biological activities, particularly in antimicrobial and anticancer domains:
-
Antitumor Activity : Compounds with similar structures have shown cytotoxic effects against cancer cell lines, including significant activity against breast cancer cells (MCF-7) with IC50 values in the micromolar range.
Compound Name Biological Activity IC50 (µM) This compound Antitumor TBD Benzothiophene Derivative A Antitumor 10.5 - Antimicrobial Properties : Investigations have shown effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting therapeutic potential in treating infections.
Medicine
Due to its unique structural attributes, this compound is being explored as a potential drug candidate. Its ability to interact with specific molecular targets could lead to the development of new therapeutic agents that modulate enzyme activity or receptor interactions.
Industrial Applications
In industrial settings, this compound is utilized in the development of advanced materials and catalysts. Its chemical properties make it suitable for applications in:
- Catalysis : Serving as a precursor for catalysts used in organic reactions.
Antitumor Activity Study
A recent study evaluated the effects of benzothiophene derivatives on cancer cell lines, revealing significant cytotoxicity against MCF-7 cells, indicating that similar compounds may possess valuable antitumor properties.
Antimicrobial Testing
Another investigation assessed the antimicrobial efficacy of related compounds, demonstrating inhibition against Staphylococcus aureus and Escherichia coli, reinforcing the potential for therapeutic applications in infectious diseases.
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Structure | Antitumor, Antimicrobial | TBD |
| Benzothiophene Derivative A | Structure | Antitumor | 10.5 |
| Benzothiophene Derivative B | Structure | Antimicrobial | 15.3 |
Mechanism of Action
The mechanism of action of 5-(1-benzothiophene-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The sulfur and nitrogen atoms in the structure can participate in hydrogen bonding and other interactions, enhancing its binding affinity .
Comparison with Similar Compounds
Substituent Variations on the Bicyclic Core
The bicyclo[2.2.1]heptane core is a common structural motif in several analogs, with variations primarily in the acyl substituent and oxidation states. Key examples include:
Key Observations :
- Lipophilicity : The 4-chlorophenyl cyclopentanecarbonyl analog (MW 321.86) exhibits higher lipophilicity, favoring blood-brain barrier penetration, whereas the parent compound may prioritize peripheral targets .
- Solubility : Hydrochloride salts (e.g., 2,2-dioxide derivative) demonstrate improved aqueous solubility, critical for pharmaceutical formulations .
Pharmacological and Physicochemical Properties
- Stability : The hydrochloride salt form () enhances shelf-life and bioavailability compared to free bases .
Biological Activity
Chemical Structure and Properties
5-(1-benzothiophene-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane features a unique bicyclic structure that combines elements of thiophene and azabicyclo systems. The presence of a carbonyl group and sulfur in the bicyclic framework contributes to its reactivity and potential interactions with biological targets.
Structural Formula
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Preliminary studies suggest that it may influence signaling pathways, potentially modulating enzyme activity or receptor interactions.
Pharmacological Effects
Research indicates that compounds with similar structural features often exhibit:
- Antitumor Activity : Compounds containing benzothiophene moieties have been associated with cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : There is evidence suggesting that bicyclic compounds can inhibit the growth of certain bacteria and fungi.
Case Studies
- Antitumor Activity : A study evaluated the effects of benzothiophene derivatives on cancer cell lines, revealing IC50 values in the micromolar range, indicating significant cytotoxicity against breast cancer cells (MCF-7) .
- Antimicrobial Testing : Another investigation assessed the antimicrobial properties of related compounds, demonstrating effective inhibition against Staphylococcus aureus and Escherichia coli, which suggests potential therapeutic applications in infectious diseases .
Comparative Biological Activity Table
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Structure | Antitumor, Antimicrobial | TBD |
| Benzothiophene Derivative A | Structure | Antitumor | 10.5 |
| Benzothiophene Derivative B | Structure | Antimicrobial | 15.3 |
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of Bicyclic Core : Utilizing cyclization reactions to form the bicyclic structure.
- Carbonyl Introduction : Employing acylation methods to introduce the carbonyl group.
Research Insights
Recent studies have focused on optimizing synthetic pathways to enhance yield and purity while exploring the compound's interaction with biological targets through in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
